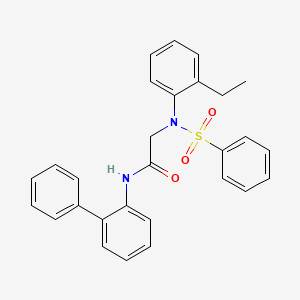
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of several transcription factors, including NF-κB, which is involved in the regulation of immune responses, inflammation, and apoptosis.
Mechanism of Action
The mechanism of action of N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the inhibition of several transcription factors, including NF-κB, which are involved in the regulation of immune responses, inflammation, and apoptosis. NF-κB is activated in response to various stimuli, including cytokines, stress, and infection, and plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by this compound 11-7082 leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, suppression of inflammatory responses, induction of apoptosis in cancer cells, and enhancement of chemotherapy and radiation therapy efficacy. In addition, this compound 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the selective modulation of immune responses and inflammation. However, one of the limitations of using this compound 11-7082 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Future Directions
Future research on N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 should focus on its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In addition, future studies should investigate the potential toxicity and off-target effects of this compound 11-7082 and develop more specific and potent inhibitors of NF-κB activity. Finally, future research should investigate the potential of this compound 11-7082 as a therapeutic agent in combination with other drugs, including chemotherapy and radiation therapy.
Scientific Research Applications
N~1~-2-biphenylyl-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, this compound 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing the activity of NF-κB. In addition, this compound 11-7082 has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-2-22-13-9-12-20-27(22)30(34(32,33)24-16-7-4-8-17-24)21-28(31)29-26-19-11-10-18-25(26)23-14-5-3-6-15-23/h3-20H,2,21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHIZYXHCOZIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3552283.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3552291.png)
![2-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3552294.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3552300.png)
![3-(4-isopropylphenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3552307.png)
![methyl 2-[({[(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate](/img/structure/B3552308.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3552315.png)
![N-(2-chlorophenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552328.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552334.png)
![2-{2-[(4-nitrophenyl)thio]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3552339.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3552359.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3552372.png)
![N-isobutyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552385.png)